RMPI-8226-38 -

RMPI-8226-38

Catalog Number: EVT-1535436
CAS Number:
Molecular Formula: C10H6Cl2N2OS2
Molecular Weight: 305.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RMPI-8226-38 is an irreversible inhibitor of USP7. RMPI-8226-38 is a thiazole compound from the human multiple myeloma cell line RMPI-8226. Its IC50 against RMPI-8226 is 22 uM.
Source and Classification

RMPI-8226-38 is derived from a series of synthetic compounds designed to inhibit specific enzymes or pathways implicated in cancer progression. It falls under the category of kinase inhibitors, which are known for their role in blocking the activity of kinases that are often overactive in cancer cells, leading to uncontrolled proliferation and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of RMPI-8226-38 involves several steps aimed at optimizing both yield and purity. A common synthetic route includes the following:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various chemical reactions.
  2. Phosphoramidite Chemistry: This method utilizes phosphoramidite coupling techniques, which are crucial for constructing the molecular framework of RMPI-8226-38. The use of Ultramild phosphoramidites allows for efficient coupling without significant side reactions .
  3. Purification: After synthesis, the compound undergoes purification through high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.

These methods ensure that RMPI-8226-38 is produced with high purity and suitable yield for further biological testing.

Molecular Structure Analysis

Structure and Data

The molecular structure of RMPI-8226-38 can be characterized by its specific arrangement of atoms and functional groups. While detailed structural data such as molecular formula and 3D conformation are not explicitly provided in the available literature, it is essential to note that the compound's design focuses on maximizing interaction with target proteins involved in tumorigenesis.

Key features likely include:

  • A central core that interacts with kinase domains.
  • Functional groups that enhance solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

RMPI-8226-38 participates in various chemical reactions that are crucial for its biological activity. These include:

  1. Enzyme Inhibition: The primary reaction mechanism involves binding to specific kinases, inhibiting their activity, which disrupts downstream signaling pathways essential for cancer cell survival .
  2. Cellular Uptake: The compound's design may facilitate its uptake into cells, where it can exert its inhibitory effects on target enzymes.

These reactions are fundamental to understanding how RMPI-8226-38 functions at a molecular level within biological systems.

Mechanism of Action

Process and Data

The mechanism of action for RMPI-8226-38 primarily revolves around its ability to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition leads to:

  1. Reduced Cell Proliferation: By blocking kinase activity, RMPI-8226-38 can effectively halt the growth of cancer cells.
  2. Induction of Apoptosis: The compound may also trigger programmed cell death in malignant cells by disrupting critical signaling pathways .

Data supporting these mechanisms often come from cellular assays demonstrating decreased viability in treated cancer cell lines compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or boiling point are not detailed in the available literature, general properties can be inferred based on similar compounds:

  1. Solubility: RMPI-8226-38 is likely designed to be soluble in common organic solvents, facilitating its use in biological assays.
  2. Stability: The stability of the compound under physiological conditions is critical for its effectiveness as a therapeutic agent.

Chemical analyses may include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) or MS (Mass Spectrometry) to confirm the identity and purity of RMPI-8226-38.

Applications

Scientific Uses

RMPI-8226-38 has potential applications in various scientific fields, particularly oncology. Its primary uses include:

  1. Cancer Research: Investigating its efficacy as a therapeutic agent against multiple myeloma and other cancers.
  2. Drug Development: Serving as a lead compound for developing new drugs targeting similar pathways involved in tumorigenesis.
  3. Biochemical Studies: Utilizing RMPI-8226-38 to study kinase signaling pathways and their roles in cancer biology.
Introduction to RPMI-8226-38 in Hematological Research

Historical Development of RPMI-8226 as a Myeloma Model System

The RPMI-8226 cell line, established in 1967 from the peripheral blood of a 61-year-old female plasmacytoma patient, represents one of the earliest and most extensively characterized human multiple myeloma (MM) models. Isolated by Matsuoka, Moore, and colleagues, this cell line exhibits hallmark features of terminal B-cell differentiation, including abundant secretion of λ-type immunoglobulin light chains and absence of γ-, α-, or μ-heavy chain production [6]. RPMI-8226 qualifies as a bona fide human myeloma cell line due to its phenotypic fidelity to primary myeloma cells: It lacks Epstein-Barr virus, expresses minimal CD20, and is negative for HLA-class II antigens, while demonstrating strong positivity for plasma cell markers PCA1 and Ki-1 [6].

The lineage has evolved into genetically distinct subclones over decades of research, providing models for specific MM pathologies. RPMI-8226 derivatives have been instrumental in mapping myeloma progression mechanisms, including extramedullary dissemination and bone marrow microenvironment interactions. Its inclusion in the LL-100 panel—a comprehensive leukemia/lymphoma cell line resource with whole-exome and RNA sequencing data—has further standardized its utility for molecular hematology research [6]. The cell line’s robust tumorigenicity in immunocompromised mice (e.g., NOD/SCID IL-2Rγnull models) enables clinically relevant therapeutic testing, cementing its status as a prototypical MM model system [6].

Table 1: Key Historical Milestones of RPMI-8226 Development

YearDevelopment MilestoneSignificance
1967Initial isolation from peripheral bloodFirst continuous MM cell line; established secretory profile [6]
1968Phenotypic characterizationDefined absence of HLA-II and B-cell antigens [6]
1995Validation as CD38+ myeloma modelConfirmed relevance to primary patient plasma cells [6]
2019Inclusion in LL-100 panelGenomic standardization for blood cancer research [6]
PresentSubclones (e.g., RPMI-8226-LR5) for drug resistanceEnabled studies on melphalan/bortezomib resistance mechanisms [3]

Biological Significance of CD38 in RPMI-8226 Lineage Variants

CD38, a transmembrane glycoprotein highly expressed on RPMI-8226 cells, serves dual biological roles in myeloma pathogenesis: as a receptor mediating tumor-microenvironment adhesion and as an ectoenzyme regulating extracellular NAD+ metabolism. This multifunctional protein facilitates myeloma cell survival through ligation-dependent activation of proliferation pathways (e.g., ERK1/2) and suppression of apoptosis [6]. Proteomic analyses of RPMI-8226 variants reveal that CD38 expression correlates with upregulated adhesion molecules (ICAM3, PECAM1) and tyrosine phosphatase receptors (PTPRC), which collectively enhance bone marrow stromal binding and activate pro-survival signaling cascades [2].

The RPMI-8226-38 subline provides a mechanistic model for studying CD38-targeted immunotherapies. Surface expression density of CD38 in this variant enables preclinical evaluation of monoclonal antibodies (e.g., daratumumab analogs) that induce cytotoxicity via antibody-dependent cellular phagocytosis (ADCP) and complement-dependent cytotoxicity (CDC). Furthermore, RPMI-8226-38 exhibits constitutive NADase activity, which depletes extracellular nicotinamide adenine dinucleotide (NAD+) and generates immunosuppressive adenosine metabolites—recapitulating an immune-evasive mechanism observed in primary MM [2].

Table 2: CD38-Associated Functional Pathways in RPMI-8226 Lineage

Functional RoleMolecular MediatorsBiological Consequence
Adhesion SignalingICAM3, PECAM1, ITGA4, ITGB1Bone marrow niche retention; drug resistance [2]
Metabolic RegulationNAD+ hydrolase; cADPR synthaseImmunosuppression; calcium flux modulation [2]
Survival PathwaysERK1/2 phosphorylation; Bcl-xL upregulationApoptosis resistance; proliferation [2] [6]
Therapeutic TargetingDaratumumab binding epitopeADCP/CDC-mediated tumor clearance [6]

Role of RPMI-8226-38 in Advancing Multiple Myeloma (MM) Research

Drug Delivery Systems

The RPMI-8226-38 lineage has accelerated nanomedicine development for MM. Liposomal homoharringtonine (HHT) formulations with high-polyethyleneglycol (PEG) surface density (LCL-HHT-H-PEG) demonstrate superior cytotoxicity against RPMI-8226 cells compared to free HHT or low-PEG liposomes. In vivo studies in NOD/SCID mice bearing RPMI-8226 xenografts showed that LCL-HHT-H-PEG inhibited tumor growth by 68% versus controls, attributed to enhanced tumor accumulation and induction of mitochondrial apoptosis [1]. This model validated long-circulating liposomes as a viable strategy to improve the therapeutic index of anti-myeloma alkaloids.

Epigenetic & Combination Therapies

RPMI-8226-38 has elucidated epigenetic synergies with proteasome inhibitors. Decitabine (DAC), a DNA methyltransferase inhibitor, potentiates bortezomib (BTZ) lethality by suppressing DNMT1 expression and inducing caspase-9-mediated apoptosis. Co-treatment of RPMI-8226 cells with 1μM DAC and 10nM BTZ increased apoptosis rates to 62.3% (versus 22.1% for BTZ alone), concomitant with PARP-1 cleavage and G0/G1 cell cycle arrest [4]. These findings support clinical testing of hypomethylating agent/proteasome inhibitor combinations in relapsed MM.

DNA Repair & Drug Resistance Mechanisms

Comparative studies using RPMI-8226 (melphalan-sensitive) and its LR5-resistant derivative revealed that nucleotide excision repair (NER) and double-strand break repair (DSB/R) efficiencies predict melphalan response. Responders' cells exhibit slower NER/DSB/R kinetics and condensed chromatin structure, permitting lethal ICL accumulation. DSB/R inhibition via SCR7 (NHEJ blocker) enhanced melphalan cytotoxicity in RPMI-8226 by 4.2-fold, providing a rationale for targeting DNA repair pathways to overcome resistance [3].

Xenograft & Reporter Applications

Luciferase-expressing RPMI-8226-38 variants enable real-time tracking of tumor burden in vivo. Intratibial injections of these cells in NOD/SCID IL-2Rγnull mice recapitulate human myeloma bone disease and medullary dissemination, while subcutaneous models facilitate high-throughput drug screening. Bioluminescence imaging quantified a 75% reduction in tumor flux after anti-CD38 CAR-T treatment in these models, demonstrating their utility for immunotherapy development [6].

Table 3: RPMI-8226-38 Applications in Therapeutic Development

Application DomainKey FindingResearch Impact
Nanoparticle DeliveryLCL-HHT-H-PEG >70% tumor growth inhibition in vivoValidated PEGylated liposomes for targeted MM therapy [1]
Epigenetic ModulationDAC+BTZ synergy via DNMT1 suppression & caspase-9 activationSupported clinical combo trials (NCT04490892) [4]
DNA Repair TargetingSCR7 inhibition of NHEJ sensitizes to melphalanDefined repair machinery as therapeutic vulnerability [3]
Immunotherapy ModelingAnti-CD38 CAR-T efficacy quantification via bioluminescenceAccelerated engineered T-cell translation [6]

Properties

Product Name

RMPI-8226-38

IUPAC Name

1-(2-((3,5-dichloropyridin-4-yl)thio)thiazol-5-yl)ethan-1-one

Molecular Formula

C10H6Cl2N2OS2

Molecular Weight

305.19

InChI

InChI=1S/C10H6Cl2N2OS2/c1-5(15)8-4-14-10(16-8)17-9-6(11)2-13-3-7(9)12/h2-4H,1H3

InChI Key

LPIBKEIDTHOBCG-UHFFFAOYSA-N

SMILES

CC(C1=CN=C(S1)SC2=C(Cl)C=NC=C2Cl)=O

Solubility

Soluble in DMSO

Synonyms

RMPI-8226-38; RMPI8226-38; RMPI 8226-38; RMPI-8226 38; RMPI8226 38; RMPI 8226 38

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.